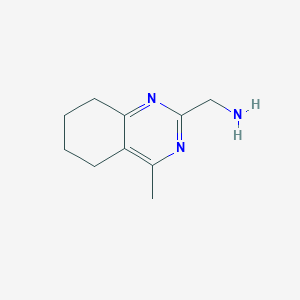
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine
Descripción general
Descripción
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine, also known as 4-methyl-THQ, is an organic compound that is widely used in the pharmaceutical, chemical, and agricultural industries. It is a versatile, cost-effective, and widely available chemical that has a wide range of applications. 4-methyl-THQ is a valuable intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of agrochemicals, such as herbicides and fungicides, as well as in the production of dyes and pigments.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
A series of derivatives starting from 4-methoxyaniline have been synthesized, leading to compounds demonstrating moderate to very good antibacterial and antifungal activities. This research showcases the compound's potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Catalysis and Chemical Reactions
(4-Phenylquinazolin-2-yl)methanamine has been synthesized and used to create N-heterocyclic ruthenium(II) complexes, demonstrating excellent conversions in transfer hydrogenation reactions. This highlights its application in catalysis and organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Tubulin-Polymerization Inhibition
Modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have led to the discovery of new tubulin-polymerization inhibitors. These compounds show significant potency against tubulin assembly and have potential applications in cancer therapy (Wang et al., 2014).
Organic Synthesis
The compound's derivatives have been used in the synthesis of substituted 5,6,7,8-tetrahydroquinazolin-2-amine compounds via one-pot methods, demonstrating the compound's utility in facilitating more efficient organic synthesis processes (Tugcu & Turhan, 2018).
Dopamine D3 Receptor Affinity
A series of 5,6,7,8-tetrahydroquinazolines and related compounds have been prepared with high affinity and selectivity for the dopamine D3 receptor, indicating potential applications in neuroscience and pharmacology (Avenell et al., 1999).
Enantioselective Synthesis
The compound has facilitated the enantioselective synthesis of 8-substituted 5,6,7,8-tetrahydroquinolines, demonstrating its importance in the synthesis of enantiomerically pure compounds (Uenishi & Hamada, 2002).
Stroke Treatment Advances
Tetramethylpyrazine nitrones and quinolylnitrones, derived from the compound, show promising therapeutic applications for stroke treatment, showcasing the compound's potential in medical research (Marco-Contelles, 2020).
Propiedades
IUPAC Name |
(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7/h2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBOUHXUPNVKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine | |
CAS RN |
936940-73-7 | |
| Record name | 936940-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)
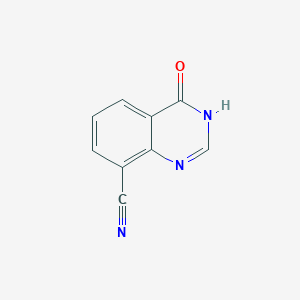
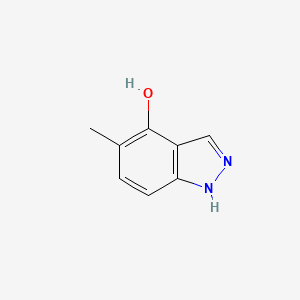
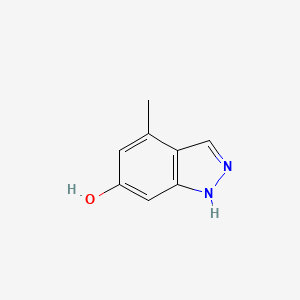
![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
![2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1437456.png)
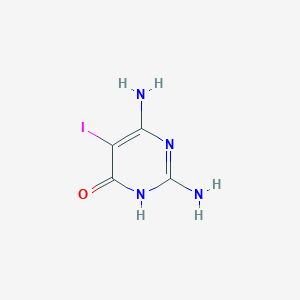
![methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437460.png)
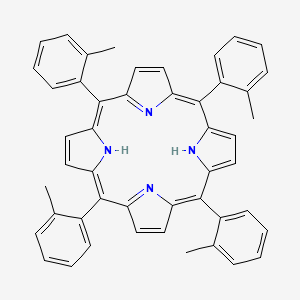
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)
![1-(3,4-dimethylphenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437466.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)